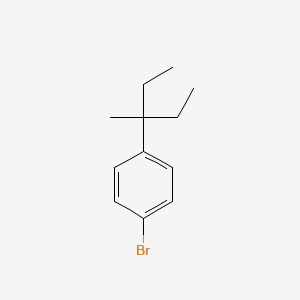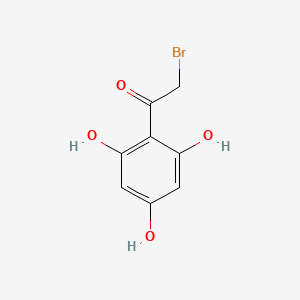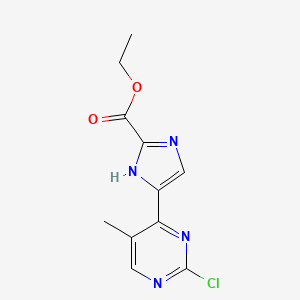
2,3-dimethylterephthalic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylterephthalic acid is an organic compound with the molecular formula C₁₀H₁₀O₄. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is primarily used in the synthesis of various polymers and metal-organic frameworks.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylterephthalic acid can be synthesized through the hydrolysis of its ester form, which is commercially available. The ester is subjected to acidic or basic hydrolysis to yield the desired acid. The reaction typically involves heating the ester with a strong acid or base in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 2,3-dimethylbenzene (o-xylene) using a catalyst such as cobalt-manganese-bromide in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions
2,3-Dimethylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 2,3-Dicarboxyterephthalic acid.
Reduction: 2,3-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2,3-Dimethylterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and resins.
作用机制
The mechanism of action of 2,3-dimethylterephthalic acid involves its interaction with various molecular targets. In metal-organic frameworks, it acts as a linker molecule, coordinating with metal ions to form stable structures. The pathways involved include coordination chemistry and hydrogen bonding, which contribute to the stability and functionality of the resulting materials.
相似化合物的比较
Similar Compounds
Terephthalic acid: The parent compound without methyl substitutions.
2,6-Dimethylterephthalic acid: Another derivative with methyl groups at the 2 and 6 positions.
Isophthalic acid: A similar compound with carboxylic acid groups at the 1 and 3 positions.
Uniqueness
2,3-Dimethylterephthalic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the properties of the materials it forms. This positional isomerism allows for the fine-tuning of the physical and chemical properties of the resulting compounds, making it valuable in specialized applications.
属性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
2,3-dimethylterephthalic acid |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
RYRZSXJVEILFRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)

![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)

![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)

